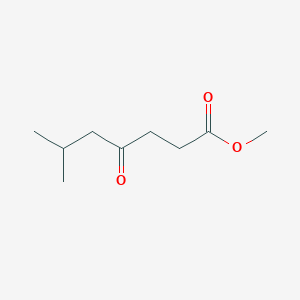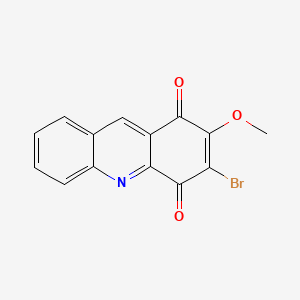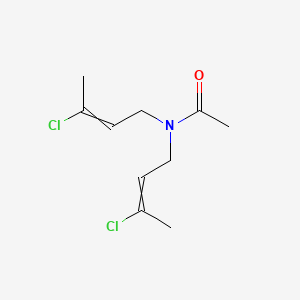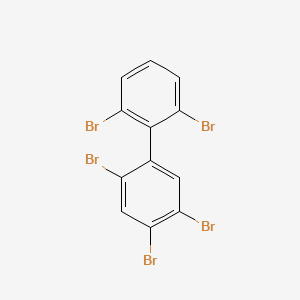
N-Benzoyl-L-leucyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoyl-L-leucyl-L-alanine is a synthetic compound that belongs to the class of N-acyl amino acids It is derived from the amino acids leucine and alanine, with a benzoyl group attached to the nitrogen atom of the leucine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-L-leucyl-L-alanine typically involves the following steps:
Protection of Amino Groups: The amino groups of leucine and alanine are protected using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Coupling Reaction: The protected leucine is coupled with alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzoyl-L-leucyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids and benzoic acid.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the benzoyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Leucine, alanine, and benzoic acid.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Aplicaciones Científicas De Investigación
N-Benzoyl-L-leucyl-L-alanine has several scientific research applications:
Chemistry: Used as a model compound in studies of peptide synthesis and amide bond formation.
Biology: Investigated for its potential role in enzyme inhibition and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of N-Benzoyl-L-leucyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group may enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzoyl-L-alanine: Similar structure but lacks the leucine residue.
N-Benzoyl-L-leucine: Similar structure but lacks the alanine residue.
N-Benzoyl-L-phenylalanine: Similar structure but contains phenylalanine instead of leucine and alanine.
Uniqueness
N-Benzoyl-L-leucyl-L-alanine is unique due to the presence of both leucine and alanine residues, which may confer distinct biochemical properties and interactions compared to other N-acyl amino acids. This uniqueness makes it a valuable compound for specific research and industrial applications.
Propiedades
Número CAS |
82364-19-0 |
|---|---|
Fórmula molecular |
C16H22N2O4 |
Peso molecular |
306.36 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-benzamido-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H22N2O4/c1-10(2)9-13(15(20)17-11(3)16(21)22)18-14(19)12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,17,20)(H,18,19)(H,21,22)/t11-,13-/m0/s1 |
Clave InChI |
UGXSTVCPQHICEK-AAEUAGOBSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC=CC=C1 |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



silane](/img/structure/B14431490.png)
![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)











